methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 879954-49-1) is a benzoxazine derivative characterized by a 1,4-benzoxazine core substituted with a methyl ester at position 2 and a 4-ethylphenoxyacetyl group at position 4 . The 1,4-benzoxazine scaffold is pharmacologically significant, with derivatives exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure combines a rigid heterocyclic framework with a flexible phenoxyacetyl side chain, which may enhance its binding affinity to biological targets while modulating physicochemical properties like solubility and metabolic stability.
Synthetic routes for analogous benzoxazine derivatives typically involve cyclization of substituted aminophenols with halogenated esters (e.g., ethyl bromocrotonate) under basic conditions .
Properties
CAS No. |
879954-49-1 |
|---|---|
Molecular Formula |
C20H21NO5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 4-[2-(4-ethylphenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C20H21NO5/c1-3-14-8-10-15(11-9-14)25-13-19(22)21-12-18(20(23)24-2)26-17-7-5-4-6-16(17)21/h4-11,18H,3,12-13H2,1-2H3 |
InChI Key |
IJKCWHQEOXUASZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC |
solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazine ring.
Introduction of the Ethylphenoxy Group: The ethylphenoxy group is introduced through a nucleophilic substitution reaction.
Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other 1,4-benzoxazine derivatives allow for systematic comparisons. Key analogs include:
Structural and Functional Differences
- Substituent Effects: The 4-ethylphenoxyacetyl group in the target compound introduces steric bulk and electron-donating effects compared to smaller substituents (e.g., acetyl or benzyl). This may reduce solubility in polar solvents but enhance lipophilicity for membrane permeability . Methyl ester at position 2 (vs.
- Reactivity Trends: Vilsmeier-Haack Reaction: Benzyl-substituted derivatives (e.g., 7d) undergo exclusive formylation at position 7 due to electron-donating substituents directing electrophilic attack . The target compound’s 4-ethylphenoxy group may similarly favor 7-formylation. Rieche Reaction: Electron-withdrawing groups (e.g., acetyl in 8b) promote formylation at position 6 via oxonium ion stabilization . The phenoxyacetyl group’s mixed electronic effects could yield a 6/7-formyl mixture.
Physicochemical Properties
- Melting Points : Ethyl-substituted analogs (e.g., 7d, 8b) exhibit mp ranges of 86–100°C, while formylated derivatives (e.g., 10e) remain oily, suggesting the target compound’s mp may fall within this range .
- IR Spectroscopy : Strong carbonyl stretches (ν~1740 cm⁻¹) confirm ester and acetyl functionalities in analogs . The target compound’s IR would show similar peaks for the methyl ester and ketone groups.
Research Findings and Implications
Pharmacological Potential
- Bioactivity Prediction: The 4-ethylphenoxy group may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2), similar to aryl-substituted anti-inflammatory agents .
Biological Activity
Methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazine derivatives. This compound has garnered attention due to its unique structure and potential biological activities. The benzoxazine ring structure, characterized by a fused benzene and oxazine ring, contributes to its diverse chemical properties and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 368.43 g/mol. The presence of functional groups such as the ethylphenoxy and acetyl moieties enhances its solubility and reactivity, making it a candidate for various biological evaluations.
Structural Features
| Feature | Description |
|---|---|
| Benzoxazine Ring | Fused benzene and oxazine structure |
| Functional Groups | Ethylphenoxy, acetyl |
| Molecular Weight | 368.43 g/mol |
Anticancer Potential
Recent studies have highlighted the potential anticancer activity of benzoxazine derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms.
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and inhibition of angiogenesis. For instance, a study demonstrated that similar benzoxazine compounds exhibited significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), prostate (PC-3), and pancreatic (MIA PaCa-2) cancers .
- Structure-Activity Relationship (SAR) : Modifications on the benzoxazine scaffold significantly influence biological activity. For example, the introduction of hydroxyl groups has been shown to enhance binding affinity to target proteins involved in cancer progression .
Other Biological Activities
In addition to anticancer properties, benzoxazines have been explored for their anti-inflammatory and neuroprotective effects:
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Studies indicate that certain benzoxazine compounds may protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative conditions.
Study 1: Anticancer Activity Evaluation
A recent investigation evaluated the anticancer properties of several synthesized benzoxazine derivatives against various cell lines. The study found that this compound exhibited an IC50 value ranging from 7.84 to 16.2 µM across different cancer models . This suggests strong potential for further development as an anticancer agent.
Study 2: Structure Optimization
Another study focused on optimizing the structure of benzoxazine derivatives to enhance their biological activity. The findings indicated that specific substitutions at the 2-position of the benzoxazine ring significantly increased receptor binding affinity and subsequent biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
